molecular formula C18H26O8 B13402186 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde

2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde

Katalognummer: B13402186
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: CHCUYMAJBGUHTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde is an organic compound with the molecular formula C18H26O8. It is a derivative of terephthalaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-(2-methoxyethoxy)ethoxy groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde typically involves the reaction of 1-Bromo-2-(2-methoxyethoxy)ethane with 2,5-Dihydroxyterephthalaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde is unique due to its specific substitution pattern and the presence of multiple ether linkages. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C18H26O8

Molekulargewicht

370.4 g/mol

IUPAC-Name

2,5-bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde

InChI

InChI=1S/C18H26O8/c1-21-3-5-23-7-9-25-17-11-16(14-20)18(12-15(17)13-19)26-10-8-24-6-4-22-2/h11-14H,3-10H2,1-2H3

InChI-Schlüssel

CHCUYMAJBGUHTM-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.